2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by multiple bromine atoms and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps, including bromination, formylation, and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, which can lead to the formation of brominated by-products.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction could produce debrominated derivatives.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine atoms and functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,4-Dibromo-6-[(E)-({2-[(2-hydroxyphenyl)formamido]acetamido}imino)methyl]phenol
- 2,4-Dibromo-6-[(E)-({2-[(2-nitrophenyl)formamido]acetamido}imino)methyl]phenol
- 2,4-Dibromo-6-[(E)-({2-[(2-chlorophenyl)formamido]acetamido}imino)methyl]phenol
Uniqueness
The uniqueness of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate lies in its specific arrangement of bromine atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H15Br4N3O4 |
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Molecular Weight |
717.0 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H15Br4N3O4/c24-14-9-13(21(19(27)10-14)34-23(33)16-6-2-4-8-18(16)26)11-29-30-20(31)12-28-22(32)15-5-1-3-7-17(15)25/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+ |
InChI Key |
IYSKOUKENJLLQG-VPUKRXIYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br)Br |
Origin of Product |
United States |
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